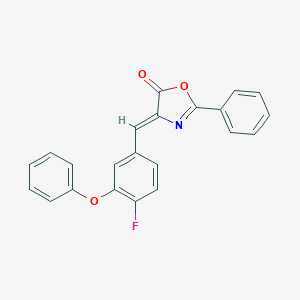
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as FPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPhO is a heterocyclic compound that belongs to the oxazole family. It has a molecular weight of 355.4 g/mol and a molecular formula of C22H15FNO3.
作用机制
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target organism. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of specific enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. In cancer cells, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to induce apoptosis, which is a process of programmed cell death. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In fungi and bacteria, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to disrupt cell wall synthesis and energy production, leading to cell death.
实验室实验的优点和局限性
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has good solubility in various solvents, allowing for easy manipulation in experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in various assays, making it a good candidate for further studies.
However, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations for lab experiments. It can be toxic to certain cell lines at high concentrations, making it difficult to determine the optimal concentration for experiments. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can also be difficult to purify, leading to impurities that can affect the results of experiments.
未来方向
There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its anticancer, antifungal, and antibacterial properties. It can also be studied for its potential as a drug delivery system, as it has good solubility in various solvents. In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its insecticidal properties and its potential as a natural alternative to synthetic pesticides. In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be further studied for its potential as a dye and as a building block for the synthesis of other compounds.
Conclusion
In conclusion, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, or 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one acts by inhibiting specific enzymes or proteins in the target organism and has various biochemical and physiological effects. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in various fields.
合成方法
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-fluoro-3-phenoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating to a specific temperature. The yield of 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be improved by optimizing the reaction conditions such as the amount of catalyst, solvent, and reaction time.
科学研究应用
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its anticancer, antifungal, and antibacterial properties. It has been found to inhibit the growth of cancer cells and reduce the size of tumors in animal models. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also shown promising results in the treatment of fungal and bacterial infections.
In agriculture, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its insecticidal properties. It has been found to be effective against various pests such as aphids, whiteflies, and thrips. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be used as a natural alternative to synthetic pesticides, which can have harmful effects on the environment and human health.
In material science, 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential as a dye and as a building block for the synthesis of other compounds. 4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have good solubility in various solvents and can be easily modified to have different properties.
属性
产品名称 |
4-(4-fluoro-3-phenoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C22H14FNO3 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H14FNO3/c23-18-12-11-15(14-20(18)26-17-9-5-2-6-10-17)13-19-22(25)27-21(24-19)16-7-3-1-4-8-16/h1-14H/b19-13- |
InChI 键 |
RGYFZOIRRUMKIV-UYRXBGFRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)F)OC4=CC=CC=C4)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299097.png)
![3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299112.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)